N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromo-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromo-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their ability to form stable complexes with transition metal ions, making them valuable in various fields of chemistry and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromo-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromo-1H-pyrazole-5-carbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromo-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromo-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromo-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s hydrazone group can also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-Hydroxyphenyl)methylidene]ethanebis(thioamide)
Uniqueness
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-bromo-1H-pyrazole-5-carbohydrazide is unique due to the presence of the benzodioxole ring and the bromine-substituted pyrazole ring.
Properties
Molecular Formula |
C12H9BrN4O3 |
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Molecular Weight |
337.13 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-bromo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H9BrN4O3/c13-8-5-15-16-11(8)12(18)17-14-4-7-1-2-9-10(3-7)20-6-19-9/h1-5H,6H2,(H,15,16)(H,17,18)/b14-4+ |
InChI Key |
ZMJONZXRZWKDKS-LNKIKWGQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(C=NN3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(C=NN3)Br |
Origin of Product |
United States |
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